(rel)-Oxaliplatin

Beschreibung

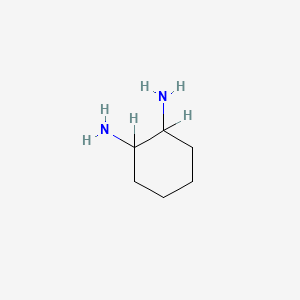

Cyclohexane-1,2-diamine is a primary aliphatic amine.

RN given refers to cpd without isomeric designation

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027301 | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO] | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Flash point > 93 °C | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.4 [mmHg] | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-83-7 | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,2-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the (rel)-Oxaliplatin Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of metastatic colorectal cancer, often used in combination with 5-fluorouracil and leucovorin (FOLFOX regimen) [see: 9, 10, 14, 16]. Structurally, it features a platinum(II) atom coordinated to an oxalate ligand and a 1,2-diaminocyclohexane (DACH) carrier ligand [see: 6, 9]. Unlike its predecessors, cisplatin and carboplatin, the bulky DACH ligand imparts a unique pharmacological profile, including a different spectrum of activity and the ability to overcome certain mechanisms of cisplatin resistance [see: 2, 6, 8]. The primary mechanism of action for oxaliplatin's cytotoxicity is the formation of covalent adducts with cellular DNA, which disrupts critical cellular processes and ultimately triggers programmed cell death [see: 2, 5, 31]. This guide provides a detailed examination of the molecular interactions between oxaliplatin and DNA, the cellular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms.

Activation and DNA Binding

Like other platinum-based drugs, oxaliplatin is a prodrug that requires activation to exert its cytotoxic effects.

2.1 Aquation: The Activation Step Once inside the cell, oxaliplatin undergoes non-enzymatic aquation, a process where the bidentate oxalate leaving group is displaced by water molecules [see: 2, 8, 31]. This reaction is facilitated by the low intracellular chloride concentration and results in the formation of transient, highly reactive monoaquo and diaquo DACH-platinum species [see: 8, 31]. These positively charged, aquated intermediates are potent electrophiles that readily react with nucleophilic sites on macromolecules, with a strong preference for DNA [see: 30].

2.2 Covalent Binding to DNA The activated diaquo-DACH-platinum complex forms covalent bonds primarily with the N7 position of purine bases, particularly guanine and to a lesser extent, adenine [see: 2, 5, 18]. The initial reaction forms a monofunctional, or monoadduct, with a single purine base [see: 1, 5]. This is followed by a slower, second binding event where the remaining aquo ligand is displaced by a neighboring purine on the same DNA strand (intrastrand) or the opposite strand (interstrand), forming a bifunctional adduct, or diadduct [see: 1, 2, 5].

Caption: Oxaliplatin activation via aquation and subsequent DNA binding cascade.

Formation and Spectrum of DNA Adducts

The interaction of activated oxaliplatin with DNA generates a spectrum of lesions, with bifunctional adducts being the most cytotoxic [see: 5]. These adducts physically distort the DNA double helix, creating a steric block that impedes the cellular machinery responsible for replication and transcription.

The primary types of adducts formed are:

-

1,2-Intrastrand Crosslinks: These are the most prevalent lesions, accounting for the majority of all adducts formed. They occur between two adjacent guanines (GG) or an adjacent adenine and guanine (AG) [see: 8, 26]. The 1,2-d(GpG) adduct is the most common [see: 26].

-

1,3-Intrastrand Crosslinks: These form between two guanines separated by an intervening nucleotide (GNG) and constitute a smaller fraction of the total adducts [see: 8, 26].

-

Interstrand Crosslinks (ICLs): These are relatively rare (1-3% of total adducts) but are considered highly cytotoxic lesions as they covalently link the two strands of the DNA helix, posing a significant challenge to DNA repair mechanisms [see: 3, 5, 26].

-

DNA-Protein Crosslinks (DPCs): Oxaliplatin can also form crosslinks between DNA and nearby proteins, which can further contribute to its cytotoxic effects [see: 3, 5].

-

Monoadducts: While considered less cytotoxic than diadducts, these lesions can persist and may contribute to the overall DNA damage load [see: 5].

The bulky DACH ligand on oxaliplatin creates adducts that are more hydrophobic and sterically larger than those formed by cisplatin [see: 1]. This structural difference is believed to be key to oxaliplatin's distinct activity, as these bulkier adducts are less efficiently recognized and repaired by certain DNA repair pathways, such as the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance [see: 5, 6, 8].

Structural Consequences and Cellular Disruption

The formation of DACH-Pt-DNA adducts induces significant conformational changes in the DNA structure. X-ray crystallography studies of a 1,2-d(GpG) intrastrand cross-link reveal that the adduct bends the DNA double helix by approximately 30 degrees toward the major groove [see: 15]. A unique feature of the oxaliplatin adduct is a hydrogen bond formed between the DACH ligand's pseudoequatorial NH group and the O6 atom of the 3'-guanine, a chiral recognition that helps stabilize the lesion [see: 15, 23].

These structural distortions have profound biological consequences:

-

Inhibition of DNA Replication: The bent and unwound DNA structure created by the adducts physically blocks the progression of DNA polymerase, leading to stalled replication forks and cell cycle arrest [see: 2, 4, 6]. Oxaliplatin has been shown to be more efficient than cisplatin at inhibiting DNA chain elongation per adduct [see: 3].

-

Inhibition of Transcription: Similarly, RNA polymerase is blocked by the DNA lesions, inhibiting the synthesis of RNA and subsequent protein production, which contributes to cytotoxicity [see: 2, 4, 5]. Recent evidence suggests oxaliplatin specifically inhibits RNA Polymerase I transcription in the nucleolus, downstream of DNA damage signaling [see: 11].

Cellular Response to Oxaliplatin-DNA Adducts

The extensive DNA damage induced by oxaliplatin triggers a complex cellular response involving DNA damage signaling, repair attempts, cell cycle arrest, and ultimately, apoptosis.

5.1 DNA Damage Signaling and Repair The cell recognizes oxaliplatin-DNA adducts as damage, activating the DNA Damage Response (DDR) network. Key signaling kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to the lesions and stalled replication forks [see: 11, 12]. These kinases phosphorylate a cascade of downstream targets to coordinate the cellular response.

Several DNA repair pathways are involved in attempting to remove oxaliplatin adducts:

-

Nucleotide Excision Repair (NER): This is the primary pathway for removing the bulky intrastrand adducts formed by platinum drugs [see: 12, 13].

-

Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: These pathways are critical for the repair of the highly toxic interstrand crosslinks [see: 12, 13].

-

Translesion Synthesis (TLS): This is a DNA damage tolerance mechanism that allows replication to proceed past the lesion, albeit in an error-prone manner [see: 13].

However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis. The bulkiness of the DACH-Pt adducts can make them more difficult for repair machinery to process compared to cisplatin adducts, contributing to oxaliplatin's efficacy [see: 2, 5].

5.2 Cell Cycle Arrest and Apoptosis Upon sensing overwhelming DNA damage, the DDR activates cell cycle checkpoints, primarily at the G1/S and G2/M phases, to halt cell division and allow time for repair. This process is often mediated by the tumor suppressor protein p53 [see: 2]. If repair fails, the cell initiates apoptosis (programmed cell death). Oxaliplatin-induced apoptosis can occur through multiple pathways, including the p53-dependent pathway and the mitochondria-mediated intrinsic pathway, which involves the release of cytochrome c and the activation of caspase proteases that execute cell death [see: 2, 5, 7].

Caption: Cellular response pathways triggered by oxaliplatin-DNA adducts.

Quantitative Data Summary

Quantitative analysis of oxaliplatin's interaction with DNA is crucial for understanding its potency and mechanisms of resistance.

Table 1: Comparative DNA Adduct Formation and Cytotoxicity

| Parameter | Oxaliplatin | Cisplatin | Cell Line | Source |

|---|---|---|---|---|

| Total Pt-DNA Adducts (adducts/10⁶ bp/10 µM/1 h) | 0.86 ± 0.04 | 1.36 ± 0.01 | CEM | [1] |

| Interstrand Crosslinks (ISC) (lesions/10⁶ bp/10 µM/4 h) | 0.7 ± 0.2 | 1.8 ± 0.3 | CEM | [1] |

| DNA-Protein Crosslinks (DPC) (lesions/10⁶ bp/10 µM/4 h) | 0.8 ± 0.1 | 1.5 ± 0.3 | CEM | [1] |

| IC₅₀ (90% cell kill, 2h incubation) | 15 µM | 15 µM | A2780 | [2] |

| IC₅₀ (MTT Assay) | 5.0 µM | - | DLD1 | [3] |

| IC₅₀ (MTT Assay) | 0.6 µM | - | HCT116 |[3] |

Despite forming fewer DNA lesions than cisplatin at equimolar concentrations, oxaliplatin often exhibits similar or greater cytotoxicity, indicating that oxaliplatin-induced adducts are more potent at triggering cell death [see: 3, 4, 17].

Table 2: Lesion Frequencies in Specific Genomic Regions (A2780 cells, 200 µM drug)

| Genomic Region | Oxaliplatin (lesions/10⁶ bp) | Cisplatin (lesions/10⁶ bp) | Source |

|---|---|---|---|

| Human β-globin gene | ~1300 | 2-6 times more | [4] |

| c-myc gene | ~1500 | 2-6 times more | [4] |

| HPRT gene | ~800 | 2-6 times more | [4] |

| Mitochondrial DNA | ~300 | 2-6 times more |[4] |

Table 3: Adduct Levels in Colorectal Cancer (CRC) Cell Lines (4h exposure)

| Cell Line | Sensitivity | Adducts/10⁸ nt (1 µM Oxaliplatin) | Adducts/10⁸ nt (100 µM Oxaliplatin) | Source |

|---|---|---|---|---|

| CRL-2134 | Sensitive | ~10 | ~1000 | [5] |

| HTB-38 | Sensitive | ~8 | ~800 | [5] |

| CLL-228 | Resistant | ~3 | ~300 | [5] |

| CLL-229 | Resistant | ~2 | ~200 |[5] |

These data show a correlation between lower DNA adduct formation and increased resistance to oxaliplatin [see: 1, 10, 28]. Adduct levels were found to be linearly proportional between microdose (1 µM) and therapeutic (100 µM) concentrations [see: 10, 14, 16].

Experimental Protocols

A variety of sophisticated techniques are employed to study the interaction of oxaliplatin with DNA.

7.1 Accelerator Mass Spectrometry (AMS) for Adduct Quantification AMS is an ultra-sensitive technique for quantifying DNA adducts, capable of detecting attomole levels of isotopes.

-

Principle: This method uses [¹⁴C]-labeled oxaliplatin. After treating cells or DNA with the labeled drug, the DNA is isolated and purified. The amount of ¹⁴C covalently bound to the DNA is then measured by AMS, which provides a direct and highly sensitive quantification of the total number of oxaliplatin-DNA adducts.

-

Methodology:

-

Cell Culture and Dosing: Cancer cell lines are cultured and incubated with a sub-pharmacological (e.g., 0.2 µM) or therapeutic concentration of [¹⁴C]oxaliplatin for a defined period (e.g., 4-24 hours) [see: 1, 10, 29].

-

DNA Isolation: Cells are harvested, and nuclear DNA is isolated using standard phenol-chloroform extraction or commercial kits to ensure high purity.

-

Sample Preparation for AMS: The purified DNA is quantified (e.g., by UV spectrophotometry), and a known amount (e.g., 1-10 µg) is converted to graphite.

-

AMS Measurement: The graphite sample is ionized, and the resulting ions are accelerated to high energies. A series of magnets and detectors separate the ¹⁴C ions from other isotopes (like ¹²C and ¹³C), allowing for precise counting of the ¹⁴C atoms.

-

Data Analysis: The ¹⁴C/¹²C ratio is used to calculate the absolute number of oxaliplatin adducts per microgram of DNA or per number of nucleotides [see: 1, 29].

-

Caption: Experimental workflow for oxaliplatin-DNA adduct quantification by AMS.

7.2 HPLC-Coupled Mass Spectrometry for Adduct Speciation To identify and quantify specific types of adducts (e.g., GG vs. AG intrastrand crosslinks), High-Performance Liquid Chromatography (HPLC) is coupled with mass spectrometry techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) [see: 20, 24].

-

Methodology:

-

DNA Adduct Formation and Digestion: DNA is treated with oxaliplatin in vitro or isolated from treated cells. The platinated DNA is then enzymatically digested down to the nucleoside or small oligonucleotide level [see: 21, 35].

-

HPLC Separation: The digest is injected into an HPLC system, where different adducts are separated based on their physicochemical properties (e.g., hydrophobicity) using a reverse-phase column.

-

Detection and Quantification:

-

LC-ICP-MS: The HPLC eluent is introduced into an ICP-MS. The plasma atomizes and ionizes the sample, and the mass spectrometer detects elemental platinum (¹⁹⁵Pt), allowing for highly sensitive quantification of platinum-containing fragments [see: 20, 24].

-

LC-ESI-MS/MS: ESI creates molecular ions from the separated adducts, which are then analyzed by a mass spectrometer. Tandem MS (MS/MS) can be used to fragment the ions, providing structural information to confirm the identity of specific adducts like DACHPt-GG and DACHPt-AG [see: 20, 21, 35].

-

-

7.3 Polymerase Chain Reaction (PCR) Stop Assay This assay measures the frequency of DNA lesions in specific gene regions by assessing their ability to block DNA polymerase during PCR.

-

Methodology:

-

Cell Treatment and DNA Isolation: Cells are treated with oxaliplatin, and genomic DNA is isolated.

-

PCR Amplification: PCR is performed on the isolated DNA using primers that flank a specific genomic region of interest (e.g., c-myc gene) [see: 17].

-

Analysis: The amount of PCR product is quantified. A decrease in the amount of full-length PCR product from drug-treated DNA compared to untreated control DNA indicates the presence of polymerase-blocking lesions. The frequency of lesions can be calculated based on the degree of PCR inhibition [see: 17].

-

7.4 Cell Viability and Apoptosis Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is commonly used to determine the IC₅₀ (the drug concentration that inhibits cell growth by 50%) of oxaliplatin in various cell lines [see: 10, 14, 33].

-

Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, flow cytometry can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells after drug treatment [see: 38].

-

TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ within cells [see: 38].

Conclusion

The anticancer activity of this compound is fundamentally rooted in its ability to form covalent adducts with DNA. The process begins with intracellular aquation, leading to a reactive platinum species that forms a range of cytotoxic lesions, primarily bulky 1,2-intrastrand crosslinks. These adducts induce significant helical distortions that inhibit DNA replication and transcription. The cell responds by activating complex DNA damage signaling pathways which, in the face of overwhelming and difficult-to-repair lesions, culminate in cell cycle arrest and apoptosis. The unique steric properties of the DACH ligand are critical to oxaliplatin's distinct clinical profile, allowing it to overcome some forms of cisplatin resistance. A thorough understanding of these molecular mechanisms, supported by quantitative and structural data from advanced experimental techniques, is essential for optimizing its clinical use and developing next-generation platinum-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of (rel)-Oxaliplatin: A Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of (rel)-Oxaliplatin, the racemic form of the third-generation platinum-based anticancer agent. Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis, analytical characterization, and mechanistic aspects of this important chemotherapeutic agent.

Introduction

Oxaliplatin is a key therapeutic agent in the treatment of colorectal cancer, exhibiting a distinct pharmacological profile compared to its predecessors, cisplatin and carboplatin.[1] The "(rel)-" designation signifies a racemic mixture of the (1R,2R)- and (1S,2S)-diaminocyclohexane enantiomers complexed to the platinum center. The bulky diaminocyclohexane (DACH) ligand is crucial for its mechanism of action and its ability to overcome resistance mechanisms that affect other platinum-based drugs.[2][3] This guide outlines the synthesis of the racemic compound and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the racemic trans-1,2-diaminocyclohexane ligand. This is followed by the coordination of the platinum atom and subsequent reaction with an oxalate salt.

Synthesis of (rel)-trans-1,2-Diaminocyclohexane

The racemic mixture of trans-1,2-diaminocyclohexane is typically produced via the hydrogenation of o-phenylenediamine.[4] This process yields a mixture of cis and trans isomers, from which the trans isomer is separated.

Synthesis of Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II)

The next step involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the racemic trans-1,2-diaminocyclohexane. This reaction leads to the formation of the intermediate, dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II).

Synthesis of this compound

The final step is the reaction of the dichloro-platinum intermediate with silver nitrate to form the corresponding diaqua complex, followed by the addition of potassium oxalate. This results in the precipitation of this compound.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

(rel)-trans-1,2-Diaminocyclohexane

-

Silver Nitrate (AgNO₃)

-

Potassium Oxalate (K₂C₂O₄)

-

Deionized Water

-

Ethanol

Procedure:

-

Synthesis of Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II):

-

Dissolve K₂PtCl₄ in deionized water.

-

Slowly add a solution of (rel)-trans-1,2-diaminocyclohexane in water to the K₂PtCl₄ solution with constant stirring.

-

A yellow precipitate of dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) will form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

-

-

Synthesis of this compound:

-

Suspend the dried dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) in deionized water.

-

Add a solution of silver nitrate (2 equivalents) in water to the suspension.

-

Protect the reaction mixture from light and stir at room temperature for several hours to facilitate the formation of the diaqua complex and the precipitation of silver chloride.

-

Filter the mixture to remove the silver chloride precipitate.

-

To the filtrate, add a solution of potassium oxalate (1 equivalent) in water.

-

A white precipitate of this compound will form.

-

Stir the mixture for a few hours and then cool in an ice bath to maximize precipitation.

-

Collect the white solid by filtration, wash with ice-cold water and ethanol, and dry under vacuum.

-

Quantitative Data:

| Step | Reactant Ratios (molar) | Typical Yield |

| Dichloro[(rel)-trans-1,2-diaminocyclohexane]platinum(II) | K₂PtCl₄ : (rel)-DACH = 1 : 1.05 | 85-95% |

| This compound | Pt(DACH)Cl₂ : AgNO₃ : K₂C₂O₄ = 1 : 2 : 1.1 | 70-85% |

Characterization of this compound

A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the diaminocyclohexane and oxalate ligands and to verify the structure of the complex.[6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in Oxaliplatin, such as N-H stretches from the DACH ligand and C=O stretches from the oxalate group.[9][10][11]

-

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions of the platinum complex.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantifying any impurities.

Other Analytical Methods

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and platinum, which is compared with the theoretical values for the molecular formula C₈H₁₄N₂O₄Pt.

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, confirming the square planar geometry of the platinum center and the coordination of the ligands.[12][13][14]

Table of Characterization Data:

| Technique | Expected Results for this compound |

| ¹H NMR (D₂O) | Multiplets corresponding to the protons of the diaminocyclohexane ligand. |

| ¹³C NMR (D₂O) | Resonances for the carbon atoms of the diaminocyclohexane and oxalate ligands. |

| FTIR (KBr, cm⁻¹) | ~3200-3100 (N-H stretching), ~1700-1600 (asymmetric and symmetric C=O stretching of oxalate), ~1400 (C-N stretching).[9][10][11] |

| Elemental Analysis | C, 24.18%; H, 3.55%; N, 7.05%; Pt, 49.08% (Theoretical). |

| HPLC Purity | >99.5% |

Mechanism of Action

The anticancer activity of Oxaliplatin is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1][15]

Cellular Uptake and Activation

Oxaliplatin enters cancer cells through various transporters, including organic cation transporters (OCTs) and copper transporters (CTRs).[16][17] Once inside the cell, the oxalate ligand is displaced by water molecules in a process called aquation, generating a reactive, positively charged platinum species.[1]

DNA Adduct Formation and Cellular Response

The activated platinum complex preferentially binds to the N7 position of guanine and adenine bases in DNA, forming intrastrand and interstrand crosslinks.[1][18] These DNA adducts distort the DNA helix, which is recognized by the cellular machinery. Unlike cisplatin, Oxaliplatin adducts are not efficiently recognized by the mismatch repair (MMR) system, which is a common mechanism of cisplatin resistance.[2] The bulky DACH ligand sterically hinders the binding of MMR proteins. Instead, the nucleotide excision repair (NER) pathway is the primary mechanism for repairing Oxaliplatin-induced DNA damage.[2][19] If the DNA damage is too extensive to be repaired, it triggers a cascade of signaling events that lead to programmed cell death (apoptosis).[1][15]

Visualizations

Synthesis Pathway of this compound

References

- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014667) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The X-ray structure of the complex formed in the reaction between oxaliplatin and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Neuronal uptake transporters contribute to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (rel)-Oxaliplatin: Chemical Structure, Properties, and Experimental Protocols

This guide provides a comprehensive overview of (rel)-Oxaliplatin, a third-generation platinum-based chemotherapeutic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, often referred to as Oxaliplatin, is an organoplatinum compound belonging to the same family as cisplatin and carboplatin.[1][2] Its chemical structure is distinct, featuring a central platinum(II) atom in a square planar geometry.[3] This central atom is chelated by two ligands: a bidentate oxalate group and a trans-1,2-diaminocyclohexane (DACH) ligand.[3] It is this bulky DACH carrier ligand that is largely responsible for Oxaliplatin's unique properties, including its activity spectrum and its ability to overcome resistance mechanisms associated with older platinum drugs.[1][4]

The full chemical name for Oxaliplatin is oxalato(trans-l-1,2-diaminocyclohexane)platinum.[5] It is a solid, crystalline substance.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄N₂O₄Pt | [7][8] |

| Molecular Weight | 397.29 g/mol | [2][5][7] |

| Appearance | Solid | [7] |

| Melting Point | 200°C | [6] |

| Solubility | Slightly soluble in water (6 mg/mL), less so in methanol, and almost insoluble in ethanol and acetone. | [2][5] |

| Boiling Point | 100°C | [2] |

Mechanism of Action

Like other platinum-based drugs, Oxaliplatin's primary mode of action is the induction of cytotoxicity through interactions with cellular DNA.[3][5] Upon entering a cell, Oxaliplatin undergoes non-enzymatic conversion, where the oxalate ligand is displaced, leading to the formation of reactive monoaquo and diaquo DACH platinum species.[1] These reactive intermediates then covalently bind to DNA, forming both inter- and intrastrand crosslinks.[1][3]

The primary binding sites are the N7 positions of guanine and adenine bases, with a preference for adjacent guanines (GG) and adenine-guanines (AG).[1] The formation of these bulky platinum-DNA adducts, sterically hindered by the DACH ligand, leads to several downstream cellular consequences:

-

Inhibition of DNA Synthesis and Transcription : The DNA adducts physically obstruct the action of DNA and RNA polymerases, thereby halting DNA replication and transcription.[3][7]

-

Induction of Apoptosis : The resulting DNA damage triggers a cascade of events leading to programmed cell death, or apoptosis.[5][7] This apoptotic pathway involves the activation of caspase-3, the translocation of Bax to the mitochondria, and the release of cytochrome C into the cytosol.[5]

A key feature of Oxaliplatin is its ability to circumvent common resistance mechanisms that affect cisplatin and carboplatin.[4] For instance, mismatch repair (MMR) proteins, which can recognize and remove cisplatin-DNA adducts, do not bind as effectively to the bulkier Oxaliplatin adducts.[1][9] This difference contributes to Oxaliplatin's distinct spectrum of activity, particularly in colorectal cancer.[9]

Pharmacological Properties

Oxaliplatin demonstrates a broad spectrum of antitumor activity, both in vitro and in vivo, against various tumor cell lines.[4] It is a cornerstone in the treatment of advanced colorectal cancer, often used in combination with fluorouracil and leucovorin (FOLFOX regimen).[1][3] Its efficacy is limited in some cases by the development of cellular resistance.[9]

Table 2: In Vitro Cytotoxicity of Oxaliplatin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| SGC-7901 | Gastric Carcinoma | 0.71 mg/L | [10] |

| HCT116 | Colorectal Cancer | 0.49 ± 0.04 µM (for a Pt(IV) prodrug) | [11] |

| HT29 | Colon Cancer | ~1.5 µM (derived from data) | [12] |

| SW480 | Colon Cancer | ~1.5 µM (derived from data) | [12] |

| DLD1 | Colon Cancer | ~5.0 µM (derived from data) | [12] |

| MCF7 | Breast Cancer | 8.2 ± 0.4 µM | [13] |

Note: IC₅₀ values can vary significantly based on experimental conditions such as exposure time.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

This protocol describes a common laboratory-scale synthesis of Oxaliplatin.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Silver nitrate (AgNO₃)

-

Dipotassium oxalate or Oxalic acid dihydrate

-

Potassium hydroxide (KOH) solution (if using oxalic acid)

-

Deionized water

-

Ethanol

-

Celite, Activated charcoal, or other filtration aids

Procedure:

-

Synthesis of Dichloro(1R,2R-diaminocyclohexane)platinum(II) intermediate:

-

Dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane in deionized water.

-

Separately, dissolve K₂[PtCl₄] in deionized water.

-

Slowly add the diaminocyclohexane solution to the K₂[PtCl₄] solution while stirring.

-

Allow the reaction to proceed at room temperature for approximately 12 hours. A precipitate of the intermediate, dichloro(1R,2R-diaminocyclohexane)platinum(II), will form.[14]

-

Collect the precipitate by filtration, wash with water, and dry.

-

-

Synthesis of Oxaliplatin:

-

Suspend the dried intermediate in deionized water.

-

Add a stoichiometric amount (2 equivalents) of silver nitrate (AgNO₃) to the suspension.

-

Stir the mixture for 2-3 hours at a slightly elevated temperature (e.g., 45°C), protected from light, to precipitate silver chloride (AgCl).[14]

-

Cool the suspension and filter it to remove the AgCl precipitate. Filtration aids like Celite or charcoal can be used to ensure a clear filtrate.[14]

-

To the filtrate, add a solution of dipotassium oxalate and allow the reaction to proceed for approximately 8 hours at room temperature.[14]

-

Alternatively, add oxalic acid dihydrate to the filtrate and adjust the pH to ~2.9 with a KOH solution, then stir for 4 hours.[14]

-

The final product, Oxaliplatin, will precipitate as a white solid.

-

Cool the suspension to enhance precipitation, then collect the solid by filtration.

-

Wash the product sequentially with ice-cold water and ethanol.[14]

-

Dry the final product under a nitrogen flow or in a vacuum oven at a controlled temperature (e.g., 40°C).[14]

-

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., SGC-7901, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.[10]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of Oxaliplatin (e.g., ranging from 0 to 10 mg/L or 2 to 128 µM).[8][10] Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubation with Drug: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10][12]

-

MTT Addition: After incubation, add 150 µL of MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 525-570 nm using an ELISA reader.[10][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC₅₀ value.

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1x Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After drug treatment for the desired duration, harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells three times with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[16]

-

Staining: Add 2 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[16]

-

Dilution: Prior to analysis, add 400 µL of 1x Binding Buffer to each sample.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxaliplatin - Wikipedia [en.wikipedia.org]

- 4. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxaliplatin synthesis - chemicalbook [chemicalbook.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

In Vitro Cytotoxicity of (rel)-Oxaliplatin in Cancer Cell Lines: A Technical Guide

This guide provides an in-depth overview of the in vitro cytotoxicity of oxaliplatin, a third-generation platinum-based chemotherapeutic agent. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative cytotoxicity data, and insights into the underlying molecular mechanisms and signaling pathways.

Introduction to Oxaliplatin

Oxaliplatin is a crucial component in the treatment of various malignancies, most notably metastatic colorectal cancer.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin features a 1,2-diaminocyclohexane (DACH) carrier ligand.[1][3] This structural distinction is believed to contribute to its different spectrum of activity and its ability to overcome certain mechanisms of resistance that affect other platinum agents.[3][4][5] The primary mechanism of action for oxaliplatin involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[2][6][7][8]

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The IC50 values for oxaliplatin can vary significantly depending on the cancer cell line, exposure time, and the specific cytotoxicity assay employed.[9] The following tables summarize reported IC50 values for oxaliplatin across various human cancer cell lines.

Table 1: Oxaliplatin IC50 Values in Colorectal Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Assay Method | p53 Status / Mismatch Repair (MMR) Status | Reference |

| HCT116 | 0.64 µM | - | MTT | Wild-Type / MMR-Deficient | [10] |

| HCT116 (CHK2 WT) | 19 µM (1h exposure) | 1 | Growth Inhibition | Wild-Type / MMR-Deficient | [11] |

| HCT116 (CHK2 KO) | 14 µM (1h exposure) | 1 | Growth Inhibition | Wild-Type / MMR-Deficient | [11] |

| HT29 | 0.58 µM | - | MTT | Mutant / MMR-Proficient | [10] |

| SW480 | 0.49 µM | - | MTT | Mutant / MMR-Proficient | [10] |

| DLD1 | 2.05 µM | - | MTT | Mutant / MMR-Deficient | [10] |

| Colo320 | ~3.33 µg/ml (~8.4 µM) | 72 | MTT | - | [12] |

| WiDr | - | - | ATPlite | - | [13] |

| SW620 | - | - | ATPlite | - | [13] |

Table 2: Oxaliplatin IC50 Values in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method | Reference |

| NMG64/84 | Colon Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |

| COLO-357 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |

| MIA PaCa-2 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |

| PMH2/89 | Pancreatic Cancer | <10 µg/ml (~25 µM) | 2 | Colony Formation | [14] |

| A2780 | Ovarian Cancer | - | - | Sulforhodamine-B | [15] |

| MCF7 | Breast Cancer | - | 12 | Annexin V/PI | [1] |

| HeLa | Cervical Cancer | - | 12 | Annexin V/PI | [1] |

| A549 | Lung Cancer | - | - | BrdU/PI | [1] |

Note: IC50 values are highly dependent on experimental conditions and should be considered relative potencies. Direct comparison between different studies requires caution.

Signaling Pathways in Oxaliplatin-Induced Cytotoxicity

Upon entering a cancer cell, oxaliplatin undergoes aquation, which activates the molecule.[6][8] The activated complex then forms covalent bonds with DNA, primarily creating intra-strand crosslinks at guanine-guanine sites.[4][5][6] These DNA adducts are bulky and distort the DNA helix, sterically hindering the processes of DNA replication and gene transcription.[6][7]

This DNA damage triggers a complex cellular response. The cell cycle is arrested, predominantly at the G2/M phase, to allow time for DNA repair.[1][16][17][18] If the DNA damage is too extensive to be repaired by mechanisms like the Nucleotide Excision Repair (NER) pathway, the cell is directed towards apoptosis.[4] Oxaliplatin can induce apoptosis through both p53-dependent and p53-independent pathways.[16][17] Key events include the activation of caspases, the release of cytochrome c from the mitochondria, and the modulation of Bcl-2 family proteins.[6][19]

Experimental Protocols & Workflow

Assessing the in vitro cytotoxicity of oxaliplatin involves a series of standardized laboratory procedures. A typical workflow begins with cell culture and treatment, followed by assays to measure cell viability, cell cycle distribution, and apoptosis.

Protocol: Cell Viability (MTT) Assay

This protocol provides a method to assess cell metabolic activity as an indicator of cell viability. Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT tetrazolium salt to purple formazan crystals.[20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of oxaliplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if a solvent like DMSO is used).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with oxaliplatin (e.g., at the IC50 concentration) for a specified duration. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge, and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Culture and Treatment: Culture and treat cells with oxaliplatin in 6-well plates as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization, centrifuge, and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Oxaliplatin treatment typically results in an accumulation of cells in the G2/M phase.[16][17][18]

Mechanisms of Resistance

Despite its efficacy, resistance to oxaliplatin remains a significant clinical challenge.[5][8] In vitro studies have identified several resistance mechanisms:

-

Reduced Drug Accumulation: Cancer cells may decrease the intracellular concentration of oxaliplatin by reducing its uptake or increasing its efflux.[15]

-

Enhanced DNA Repair: Increased expression or activity of DNA repair proteins, particularly ERCC1 from the NER pathway, can efficiently remove oxaliplatin-DNA adducts, thus mitigating the drug's cytotoxic effect.[4][5]

-

Drug Inactivation: Intracellular detoxification systems, such as elevated levels of glutathione, can bind to and inactivate oxaliplatin.[5][15]

-

Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways can make cells less sensitive to the damage signals initiated by oxaliplatin.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]

- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 7. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 8. plx-4720.com [plx-4720.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of in vitro cytotoxicity of oxaliplatin and 5-fluorouracil in human colon cancer cell lines: combination versus sequential exposure [aber.apacsci.com]

- 14. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro studies on the mechanisms of oxaliplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Preclinical Research of (rel)-Oxaliplatin and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of colorectal cancer and other solid tumors.[1] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin possesses a distinct 1,2-diaminocyclohexane (DACH) carrier ligand, which is crucial to its unique pharmacological profile and spectrum of activity.[1] This technical guide provides an in-depth overview of the preclinical research on (rel)-oxaliplatin, a racemic mixture of its (1R,2R) and (1S,2S) enantiomers, with a particular focus on the comparative analysis of these stereoisomers. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Core Concepts: Chirality and Antitumor Activity

The DACH ligand in oxaliplatin introduces a chiral center, resulting in two enantiomers: the clinically approved (1R,2R)-diaminocyclohexane-oxaliplatin (l-OHP) and its (1S,2S)-diaminocyclohexane counterpart (d-OHP).[2] Preclinical studies have demonstrated that the stereochemistry of the DACH ligand significantly influences the antitumor activity, cellular uptake, and DNA interaction of these compounds.[2] The (1R,2R) enantiomer has consistently shown superior cytotoxic effects compared to the (1S,2S) enantiomer across various cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing a comparative analysis of this compound and its enantiomers.

Table 1: In Vitro Cytotoxicity (IC50) of Oxaliplatin and its Enantiomers

| Compound | Cell Line | IC50 (µM) | Reference |

| (1R,2R)-Oxaliplatin (l-OHP) | A2780 (Ovarian) | 1.2 | [2] |

| HT-29 (Colon) | 4.5 | [2] | |

| L1210 (Leukemia) | 0.8 | [2] | |

| CH1 (Ovarian) | 0.10 ± 0.09 | [3] | |

| HeLa (Cervical) | 0.21 ± 0.06 | [3] | |

| U-2 OS (Osteosarcoma) | 1.6 ± 0.1 | [3] | |

| HCT-15 (Colon) | 0.81 ± 0.31 | [3] | |

| HCT-116 (Colon) | 0.67 ± 0.31 | [3] | |

| SW480 (Colon) | 0.71 ± 0.41 | [3] | |

| (1S,2S)-Oxaliplatin (d-OHP) | A2780 (Ovarian) | 2.8 | [2] |

| HT-29 (Colon) | 10.2 | [2] | |

| L1210 (Leukemia) | 2.1 | [2] | |

| CH1 (Ovarian) | 0.69 ± 0.10 | [3] | |

| HeLa (Cervical) | 0.88 ± 0.38 | [3] | |

| U-2 OS (Osteosarcoma) | 4.6 ± 0.7 | [3] | |

| HCT-15 (Colon) | 2.9 ± 0.7 | [3] | |

| HCT-116 (Colon) | 2.3 ± 1.2 | [3] | |

| SW480 (Colon) | 1.8 ± 0.6 | [3] | |

| cis-DACH Isomer | A2780 (Ovarian) | 11.5 | [2] |

| HT-29 (Colon) | >50 | [2] | |

| L1210 (Leukemia) | 15.4 | [2] |

Table 2: Cellular Accumulation and DNA Binding of Oxaliplatin Isomers in A2780 Cells

| Compound | Cellular Accumulation (pmol/10^6 cells) | DNA Binding (pmol/µg DNA) |

| (1R,2R)-Oxaliplatin (l-OHP) | 125 | 0.8 |

| (1S,2S)-Oxaliplatin (d-OHP) | 85 | 0.5 |

| cis-DACH Isomer | 102 | 0.6 |

Data from a 2-hour treatment with 60 µM of each isomer.[2]

Table 3: Pharmacokinetic Parameters of Oxaliplatin in Rats

| Parameter | Value |

| Volume of Distribution (Vd) | 867.0 ± 75.3 mL/kg |

| Clearance (CL) | 127.8 ± 25.2 mL/min/kg |

| Mean Residence Time (MRT) | 6.9 ± 0.7 min |

| Terminal Elimination Half-life (T1/2) | 16.2 ± 2.5 min |

Following a single intravenous bolus injection.[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of platinum-based compounds.[5][6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its enantiomers in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A2780, HT-29, L1210)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

This compound, (1R,2R)-Oxaliplatin, (1S,2S)-Oxaliplatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of the platinum compounds in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Uptake and DNA Binding Analysis

This protocol outlines a general procedure for quantifying intracellular platinum and platinum-DNA adducts.[2][9][10]

Objective: To compare the cellular accumulation and DNA binding of this compound and its enantiomers.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Platinum compounds

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

DNA extraction kit

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

-

Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with the platinum compounds at a defined concentration and for a specific duration.

-

Cell Harvesting and Lysis:

-

For cellular accumulation: Wash the cells with ice-cold PBS, detach them, and count. Lyse the cells using an appropriate lysis buffer.

-

For DNA binding: Wash the cells with ice-cold PBS and extract the genomic DNA using a commercial kit.

-

-

Sample Preparation for ICP-MS:

-

Cellular accumulation: Digest the cell lysates with nitric acid.

-

DNA binding: Quantify the extracted DNA and digest it with nitric acid.

-

-

ICP-MS Analysis: Analyze the platinum content in the digested samples using ICP-MS. Generate a standard curve with known platinum concentrations to quantify the amount of platinum in the samples.

-

Data Normalization: Express the cellular accumulation as pmol of platinum per 10^6 cells and DNA binding as pmol of platinum per µg of DNA.

Signaling Pathways and Mechanisms of Action

Oxaliplatin exerts its cytotoxic effects primarily through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11][12][13] The bulky DACH ligand of oxaliplatin forms adducts that are less readily recognized and repaired by the mismatch repair (MMR) system compared to cisplatin-DNA adducts, contributing to its activity in cisplatin-resistant cell lines.[1]

DNA Damage Response Pathway

The formation of oxaliplatin-DNA adducts triggers a complex DNA damage response (DDR) pathway.

Apoptosis Induction Pathway

Oxaliplatin-induced DNA damage ultimately converges on the activation of apoptotic pathways, leading to programmed cell death.

Experimental Workflow for In Vitro Screening

A typical workflow for the preclinical in vitro evaluation of oxaliplatin and its enantiomers is depicted below.

Conclusion

The preclinical research on this compound and its enantiomers highlights the critical role of stereochemistry in determining the anticancer efficacy of platinum-based drugs. The (1R,2R) enantiomer, the active component of the clinically used oxaliplatin, consistently demonstrates superior cytotoxicity, cellular accumulation, and DNA binding compared to its (1S,2S) counterpart. The distinct structural properties of the oxaliplatin-DNA adducts, conferred by the DACH ligand, are responsible for its unique mechanism of action and its activity in cisplatin-resistant tumors. This technical guide provides a foundational understanding of the preclinical data and methodologies essential for the continued development and optimization of oxaliplatin and related platinum analogs in cancer therapy. Further research focusing on the differential effects of the enantiomers on specific cellular pathways will be crucial for designing more effective and targeted cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Albumin-targeting of an oxaliplatin-releasing platinum(iv) prodrug results in pronounced anticancer activity due to endocytotic drug uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Oxaliplatin Isomers

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the stereoisomers of oxaliplatin, focusing on how their distinct structural configurations influence their biological activity. We will explore differences in cellular accumulation, DNA adduct formation, cytotoxicity, and the molecular pathways they trigger. This document synthesizes quantitative data into comparative tables, outlines detailed experimental methodologies, and uses visualizations to clarify complex relationships and workflows.

Introduction to Oxaliplatin and Its Stereochemistry

Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of metastatic colorectal cancer.[1][2] Its chemical structure features a central platinum(II) atom coordinated to an oxalate ligand and a 1,2-diaminocyclohexane (DACH) carrier ligand.[1] The DACH ligand is chiral and can exist in several isomeric forms, which significantly impacts the drug's efficacy. The clinically approved form of oxaliplatin is the (1R,2R)-DACH enantiomer.[3][4] This guide focuses on the three primary isomers:

-

(1R,2R)-DACH-Pt (Oxaliplatin): The clinically active and most potent enantiomer.

-

(1S,2S)-DACH-Pt: The enantiomer of oxaliplatin.

-

(cis-1R,2S)-DACH-Pt: The diastereomer with a cis configuration.

The stereochemistry of the DACH ligand is critical, as it dictates the three-dimensional structure of the molecule, influencing how it interacts with its primary cellular target, DNA.[5]

Caption: Chemical relationship between the core platinum complex and its key DACH isomers.

Comparative Biological Activity of Oxaliplatin Isomers

The biological activity of the oxaliplatin isomers varies significantly, with the clinically used (1R,2R) form consistently demonstrating superior anticancer properties.[6] This superiority is a result of differences in cellular accumulation, DNA binding efficiency, and the structural nature of the DNA adducts formed.

Cellular Accumulation and DNA Binding

The cytotoxic efficacy of platinum drugs is closely linked to their ability to accumulate within cancer cells and bind to nuclear DNA. Studies comparing the isomers in A2780 human ovarian carcinoma cells have shown a clear hierarchy in both cellular uptake and DNA platination.

Following a 2-hour treatment, the extent of platinum accumulation and subsequent DNA binding for the isomers was found to be in the order of (1R,2R)-DACH > cis-(1R,2S)-DACH > (1S,2S)-DACH .[6] This differential accumulation and DNA binding directly correlates with the observed cytotoxicity of the most active (1R,2R) isomer, suggesting it is a key determinant of its therapeutic advantage.[6]

Cytotoxicity Profile

The stereochemistry of the DACH ligand profoundly affects the cytotoxicity of the complex across various cancer cell lines. The relative molar potency of the three isomers generally follows the order of (1R,2R)-DACH > (1S,2S)-DACH > cis-(1R,2S)-DACH .[6] This trend holds true in human ovarian (A2780) and colon (HT-29) carcinoma lines, as well as murine leukemia (L1210) cells.[6]

However, in cell lines with acquired resistance, this pattern can be altered. For instance, in an oxaliplatin-resistant A2780 cell line (A2780/l-OHP), the (1R,2R) and (1S,2S) isomers show nearly equal potency, both remaining significantly more active than the cis isomer.[6] This suggests that resistance mechanisms may not affect the two trans enantiomers equally.

Table 1: Comparative Cytotoxicity and Resistance of Oxaliplatin Isomers

| Cell Line | Isomer | Relative Potency / Resistance Factor | Reference |

|---|---|---|---|

| A2780 (Ovarian) | (1R,2R)-DACH-Pt | Most Potent | [6] |

| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |

| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |

| HT-29 (Colon) | (1R,2R)-DACH-Pt | Most Potent | [6] |

| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |

| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |

| L1210 (Murine Leukemia) | (1R,2R)-DACH-Pt | Most Potent | [6] |

| (1S,2S)-DACH-Pt | Intermediate Potency | [6] | |

| cis-(1R,2S)-DACH-Pt | Least Potent | [6] | |

| A2780/l-OHP (Oxaliplatin-Resistant) | (1R,2R)-DACH-Pt | 3.6-fold resistant (vs. A2780) | [6] |

| (1S,2S)-DACH-Pt | No resistance (vs. A2780) | [6] |

| | cis-(1R,2S)-DACH-Pt | 6.0-fold resistant (vs. A2780) |[6] |

Molecular Mechanisms: DNA Adducts and Apoptotic Signaling

The primary mechanism of action for all platinum drugs, including oxaliplatin isomers, is the formation of covalent adducts with DNA, which physically obstructs DNA replication and transcription, ultimately leading to apoptosis.[1][7]

Upon entering the cell, the oxalate ligand is replaced by water molecules, creating a reactive aqua-complex that binds preferentially to the N7 position of guanine bases.[7] The most common lesions are 1,2-intrastrand cross-links between adjacent guanines (GG) or between a guanine and an adenine (AG).[3][8] While the types of adducts are similar among isomers, the conformation of these adducts and the cellular response they elicit can differ. The bulky DACH ligand of oxaliplatin creates a distinct structural distortion in the DNA helix compared to cisplatin, which is thought to be crucial for overcoming cisplatin resistance.[5] This structural difference may be less efficiently recognized or repaired by the cell's machinery, such as the mismatch repair (MMR) system.[1]

The resulting DNA damage triggers a cascade of signaling events, culminating in programmed cell death.

Caption: Apoptotic signaling pathway induced by oxaliplatin-DNA adducts.

Experimental Protocols

A systematic comparison of oxaliplatin isomers requires a suite of well-defined experimental procedures. The following sections detail the core methodologies for assessing cytotoxicity, quantifying DNA adducts, and analyzing apoptotic pathways.

Caption: Experimental workflow for the comparative analysis of oxaliplatin isomers.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of each oxaliplatin isomer in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-